4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile

Description

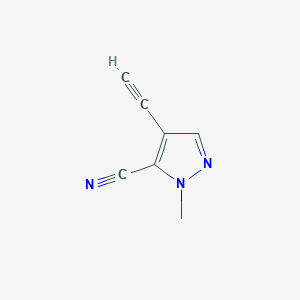

4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile (C₇H₅N₃, molecular weight: 131.14 g/mol) is a pyrazole derivative characterized by a nitrile group at the 5-position, a methyl group at the 1-position, and an ethynyl substituent at the 4-position (Fig. 1). The ethynyl group confers unique reactivity, making it valuable in click chemistry and pharmaceutical intermediate synthesis .

Properties

IUPAC Name |

4-ethynyl-2-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3/c1-3-6-5-9-10(2)7(6)4-8/h1,5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVMYBMRGPJJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 150.13 g/mol. The compound features a pyrazole ring, an ethynyl group at the 4-position, and a carbonitrile group at the 5-position, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and inflammatory processes.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, potentially affecting apoptosis and cell survival.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis through caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.0 | Activation of p53 pathway |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes:

Comparative Studies

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 4-Ethynylpyrazole | Pyrazole ring with ethynyl group | Moderate anticancer activity |

| 3-Methylpyrazole | Methyl-substituted pyrazole | Limited anti-inflammatory effects |

| 5-Acetylpyrazole | Acetyl group instead of ethynyl | Weak cytotoxicity compared to target compound |

This table highlights how the presence of both an ethynyl group and a carbonitrile enhances its biological activities compared to other derivatives.

Case Studies and Experimental Findings

In a recent study, the efficacy of this compound was evaluated in vivo using murine models. The results indicated significant tumor reduction in treated groups compared to controls, corroborating its potential as an effective therapeutic agent.

Study Design

The study involved:

- Treatment Groups : Mice were divided into control and treatment groups receiving varying doses of the compound.

- Duration : Treatment lasted for four weeks.

Results Summary

The treatment resulted in:

- Tumor Volume Reduction : Average reduction of 50% in tumor volume.

- Survival Rate : Increased survival rate among treated mice by approximately 30%.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects : Aryl groups (e.g., 4-fluorophenyl in 15a) increase melting points (194–196°C) compared to alkyl or ethynyl substituents, likely due to π-π stacking and rigid molecular packing .

- Functional Groups: The ethynyl group in the target compound enables alkyne-azide cycloaddition, whereas carboxamide or amino groups in analogs enhance solubility via hydrogen bonding .

- Molecular Weight : Bulky substituents (e.g., benzothiazole-thioacetyl in 5c ) significantly increase molecular weight (up to 330 g/mol), affecting bioavailability.

Reactivity Trends :

- Ethynyl groups enable Cu(I)-catalyzed click reactions, whereas amino groups facilitate nucleophilic substitutions or Schiff base formation.

- Chloroethyl substituents (e.g., in C₇H₉ClN₄) may undergo elimination or nucleophilic displacement reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.